(4-Ethynyl-2-thienyl)methanol
Description
Properties
Molecular Formula |
C7H6OS |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(4-ethynylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H6OS/c1-2-6-3-7(4-8)9-5-6/h1,3,5,8H,4H2 |
InChI Key |
GCCQKPVRICDXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Ethynyl-2-thienyl)methanol with two structurally analogous thiophene-containing alcohols from the evidence: 2-(2-Thienyl)ethanol () and (4-Thien-2-ylphenyl)methanol (). Key differences in molecular structure, applications, and hazards are highlighted.
Key Observations:
Functional Group Reactivity: The ethynyl group in (4-Ethynyl-2-thienyl)methanol distinguishes it from 2-(2-Thienyl)ethanol (hydroxyethyl) and (4-Thien-2-ylphenyl)methanol (benzylic alcohol). This group may enable alkyne-specific reactions, such as cross-coupling or polymerization, which are absent in the analogs .
Hazard and Safety: (4-Thien-2-ylphenyl)methanol carries explicit hazards (R22: Harmful if swallowed; R36/37/38: Irritating to eyes, respiratory system, and skin), whereas 2-(2-Thienyl)ethanol’s hazards are less detailed . This suggests that aromatic substitution patterns (e.g., phenyl vs. ethynyl) influence toxicity.
Applications: Both analogs are used as intermediates, but 2-(2-Thienyl)ethanol is explicitly linked to pharmaceuticals.
Preparation Methods
Step 1: Synthesis of 4-Iodo-2-bromothiophene
The synthesis begins with 2-bromo-4-iodothiophene, a scaffold enabling sequential functionalization. Halogenation protocols for thiophenes often employ directed iodination using N-iodosuccinimide (NIS) under acidic conditions, though specific details for this intermediate are inferred from analogous aryl halide syntheses.
Step 2: Sonogashira Coupling at Position 4
The 4-iodo substituent undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 12 hours. Subsequent desilylation with K₂CO₃ in methanol yields 4-ethynyl-2-bromothiophene.
Reaction Conditions :
Step 3: Hydroxymethyl Group Installation at Position 2
The 2-bromo substituent is converted to a hydroxymethyl group via lithiation. Treatment with n-butyllithium (-78°C, THF) generates a lithium intermediate, which is quenched with ethyl formate. Acidic workup (HCl) affords (4-ethynyl-2-thienyl)methanol.
Key Data :
Step 1: Preparation of 4-Ethynylthiophene-2-carbaldehyde
Starting from 4-iodothiophene-2-carbaldehyde, Sonogashira coupling with TMSA introduces the ethynyl group. Desilylation yields 4-ethynylthiophene-2-carbaldehyde, characterized by IR (C≡C stretch at 2100 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8 ppm).
Step 2: Reduction to Primary Alcohol
The aldehyde is reduced using NaBH₄ in ethanol (0°C, 1 hour), yielding the target alcohol. This method avoids lithiation, simplifying the synthesis but requiring careful aldehyde handling.
Optimization Insight :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Sonogashira + Lithiation | Halogenation, Coupling, Lithiation | 62% | High regiocontrol, scalable | Sensitive to moisture, low temps |
| Aldehyde Reduction | Coupling, Reduction | 68% | Avoids lithiation, fewer steps | Aldehyde instability, purification |
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for (4-Ethynyl-2-thienyl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Oxidation/Reduction Strategies : Start with precursor molecules like 4-ethynyl-2-thienyl ketones, which can be reduced using NaBH₄ or LiAlH₄ to yield the alcohol. Optimize solvent polarity (e.g., THF vs. ethanol) to enhance reduction efficiency .
- Protection/Deprotection : Protect the ethynyl group with trimethylsilyl (TMS) during synthesis to prevent side reactions. Deprotection using TBAF ensures high purity .
- Catalytic Systems : Palladium-catalyzed Sonogashira coupling can introduce the ethynyl group to thiophene derivatives before hydroxylation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing (4-Ethynyl-2-thienyl)methanol?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR to confirm the hydroxyl proton (δ 1.5–2.5 ppm) and ethynyl C≡CH signal (δ 2.8–3.2 ppm). ¹³C NMR identifies the thiophene ring carbons (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 166.08) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% for biological assays) .
Q. What safety protocols are critical when handling (4-Ethynyl-2-thienyl)methanol in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated waste (e.g., from TMS deprotection) and neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (4-Ethynyl-2-thienyl)methanol in nucleophilic additions or cycloadditions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., ethynyl π-system) for regioselective reactions. B3LYP/6-31G(d) basis sets are standard .
- Transition State Analysis : Use Gaussian or ORCA software to simulate activation energies for Diels-Alder reactions with dienophiles like maleimides .
Q. How can researchers resolve contradictions in reported biological activities of (4-Ethynyl-2-thienyl)methanol derivatives?
Methodological Answer:
- Comparative Assays : Replicate antimicrobial tests (e.g., MIC against S. aureus) under standardized conditions (CLSI guidelines). Control for compound purity via HPLC .
- Structural Confirmation : Use X-ray crystallography (as in ) to verify stereochemistry, which may explain divergent activity in enantiomers .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify batch-dependent variability in IC₅₀ values from cytotoxicity studies .
Q. What strategies optimize regioselectivity in modifying the ethynyl group of (4-Ethynyl-2-thienyl)methanol?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu systems for Sonogashira couplings to prioritize terminal alkyne activation over thiophene ring reactions .
- Solvent Effects : Polar aprotic solvents (DMF) favor ethynyl reactivity, while non-polar solvents (toluene) stabilize thiophene π-systems .
- Protecting Groups : Temporarily block the hydroxyl group with acetyl to direct modifications to the ethynyl moiety .
Q. What are the challenges in scaling up (4-Ethynyl-2-thienyl)methanol synthesis for preclinical studies?
Methodological Answer:
- Batch vs. Flow Chemistry : Continuous flow systems reduce exothermic risks during LiAlH₄ reductions compared to batch reactors .
- Purification : Scale-compatible techniques like flash chromatography (silica gel, ethyl acetate/hexane) replace small-scale HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
